molecular formula C11H10N4O2S B5854731 4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine

4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine

Cat. No.: B5854731
M. Wt: 262.29 g/mol
InChI Key: YNGUCHXZXVKVBH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with 5-nitropyridine-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors by binding to active sites or modulating their activity. The presence of the nitro group and the sulfur atom in the pyrimidine ring may play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: This compound shares a similar nitropyridine moiety but differs in the heterocyclic ring structure.

    4,6-Dimethyl-2-thiopyrimidine: This compound is a precursor in the synthesis of 4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine.

Uniqueness

This compound is unique due to the combination of the pyrimidine and pyridine rings, along with the presence of both nitro and sulfur functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4,6-dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-5-8(2)14-11(13-7)18-10-4-3-9(6-12-10)15(16)17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGUCHXZXVKVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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